N,N-dimethylmethanamine;oxolane
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Description
N,N-Dimethylmethanamine, also known as trimethylamine, and oxolane, commonly known as tetrahydrofuran (THF), are two distinct chemical compounds with unique properties and applications. N,N-Dimethylmethanamine is a tertiary amine with the chemical formula C3H9N, while oxolane is a cyclic ether with the chemical formula C4H8O. Both compounds are widely used in various scientific and industrial fields.
N,N-Dimethylmethanamine:
Synthetic Routes: N,N-Dimethylmethanamine can be synthesized through the reaction of methanol with ammonia in the presence of a catalyst. The reaction proceeds via the formation of methylamine intermediates.
Industrial Production: Commercial production of N,N-dimethylmethanamine involves the catalytic amination of methanol using ammonia under high pressure and temperature conditions.
Oxolane (Tetrahydrofuran):
Synthetic Routes: Oxolane is typically produced through the catalytic hydrogenation of furan, a process that involves the reduction of furan in the presence of a metal catalyst such as nickel or palladium.
Industrial Production: Industrial production of oxolane involves the hydrogenation of furan using high-pressure hydrogen gas and a suitable catalyst.
N,N-Dimethylmethanamine:
Oxidation: N,N-Dimethylmethanamine can be oxidized to form formaldehyde and dimethylamine.
Reduction: Reduction reactions involving N,N-dimethylmethanamine typically result in the formation of secondary amines.
Substitution: N,N-Dimethylmethanamine can undergo nucleophilic substitution reactions with various alkyl halides to form quaternary ammonium salts.
Oxolane (Tetrahydrofuran):
Oxidation: Oxolane can be oxidized to form gamma-butyrolactone (GBL) under controlled conditions.
Reduction: Reduction reactions involving oxolane are less common but can result in the formation of butane derivatives.
Substitution: Oxolane can undergo nucleophilic substitution reactions with various electrophiles to form substituted tetrahydrofurans.
N,N-Dimethylmethanamine:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of surfactants, pesticides, and other industrial chemicals.
Oxolane (Tetrahydrofuran):
Chemistry: Widely used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of adhesives, coatings, and as a starting material for the synthesis of various polymers.
Mechanism of Action
N,N-Dimethylmethanamine: The mechanism of action of N,N-dimethylmethanamine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.
Oxolane (Tetrahydrofuran): Oxolane acts as a solvent by solvating various chemical species through its ether oxygen atom. Its ability to dissolve a wide range of compounds makes it a versatile solvent in chemical reactions and industrial processes.
N,N-Dimethylmethanamine:
Similar compounds include other tertiary amines such as triethylamine and N-methylmorpholine.
N,N-Dimethylmethanamine is unique in its ability to form quaternary ammonium salts through nucleophilic substitution reactions.
Oxolane (Tetrahydrofuran):
Similar compounds include other cyclic ethers such as dioxane and tetrahydropyran.
Oxolane is unique in its ability to dissolve both polar and nonpolar compounds, making it a highly versatile solvent.
Properties
IUPAC Name |
N,N-dimethylmethanamine;oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C3H9N/c1-2-4-5-3-1;1-4(2)3/h1-4H2;1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDNGTCNFHAVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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